N,N-Dimetiletanosulfonamida

Descripción general

Descripción

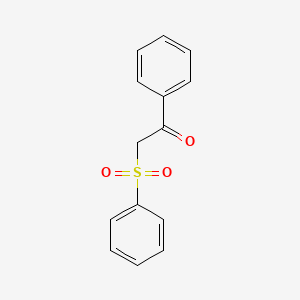

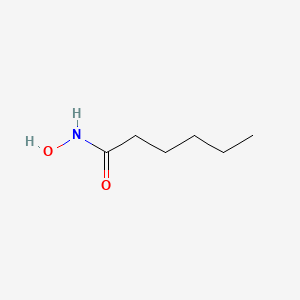

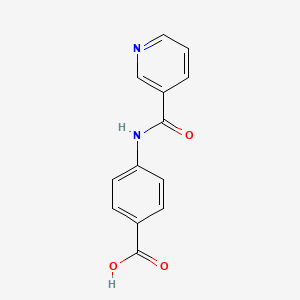

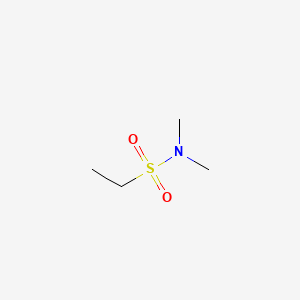

N,N-Dimethylethanesulfonamide is a useful research compound. Its molecular formula is C4H11NO2S and its molecular weight is 137.2 g/mol. The purity is usually 95%.

The exact mass of the compound N,N-Dimethylethanesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Dimethylethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Disolvente de Electrolito para Baterías de Litio-Oxígeno

La N,N-Dimetiletanosulfonamida (DMESA) se ha identificado como un disolvente de electrolito prometedor para baterías de litio-oxígeno. Su grupo funcional sulfonamida contribuye a una alta estabilidad química, permitiendo que las reacciones de carga-descarga se produzcan con baja sobretensión. Esta estabilidad es crucial para el desarrollo de baterías con una gran densidad energética gravimétrica .

Ciencia e Ingeniería de Materiales

En ciencia de materiales, el papel de la DMESA como disolvente de electrolito es significativo. Ayuda a la formación de peróxido de litio altamente degradable durante la carga de las baterías de litio-oxígeno, lo que puede reducir el voltaje de carga y suprimir la descomposición del electrolito, mejorando así la vida útil y el rendimiento de la batería .

Aplicaciones de Almacenamiento de Energía

La DMESA es fundamental en el avance de las tecnologías de almacenamiento de energía. Su aplicación en baterías de litio-oxígeno demuestra el potencial para soluciones de almacenamiento de alta densidad energética, lo cual es vital para el desarrollo de sistemas de almacenamiento de energía más eficientes y duraderos .

Aplicaciones Ambientales

Si bien las aplicaciones ambientales específicas de la DMESA no se citan directamente en la literatura disponible, su papel en el desarrollo de baterías más eficientes podría beneficiar indirectamente los esfuerzos ambientales al proporcionar opciones de almacenamiento de energía más sostenibles .

Aplicaciones Industriales

La estabilidad química y el potencial de alta densidad energética hacen que la DMESA sea un disolvente valioso en aplicaciones industriales, particularmente en el desarrollo de baterías para vehículos eléctricos y electrónica portátil, donde la densidad energética y la estabilidad de la batería son de suma importancia .

Aplicaciones Agrícolas

Hay información limitada sobre el uso directo de DMESA en la agricultura. Sin embargo, el desarrollo de mejores sistemas de almacenamiento de energía utilizando DMESA podría apoyar indirectamente los avances tecnológicos agrícolas, como maquinaria más eficiente y prácticas agrícolas sostenibles .

Cada una de estas aplicaciones demuestra la versatilidad y el potencial de la this compound en varios campos de la investigación científica, contribuyendo a los avances en tecnología y sostenibilidad.

Mecanismo De Acción

Target of Action

N,N-Dimethylethanesulfonamide (DMESA) is primarily used as an electrolyte solvent in lithium-oxygen batteries . Its primary target is the positive electrode reaction of these batteries .

Mode of Action

DMESA interacts with its target by providing a stable environment for the charge-discharge reaction to proceed with low overvoltage . This interaction allows for a more efficient energy transfer within the battery .

Biochemical Pathways

It’s known that dmesa plays a crucial role in the electrochemical reactions within lithium-oxygen batteries . These reactions are essential for the battery’s operation and energy storage capabilities .

Result of Action

The use of DMESA as an electrolyte solvent results in a more stable and efficient energy transfer within lithium-oxygen batteries . This leads to improved battery performance and longevity .

Action Environment

The efficacy and stability of DMESA are influenced by various environmental factors. For instance, the current density and capacity of the battery can affect the performance of DMESA . Furthermore, the temperature and humidity of the environment may also impact its stability .

Propiedades

IUPAC Name |

N,N-dimethylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-4-8(6,7)5(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORLSCQKZAPYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212786 | |

| Record name | N,N-Dimethylethanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-68-7 | |

| Record name | N,N-Dimethylethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylethanesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6338-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylethanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylethanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethylethanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK3JWE7VJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe a synthetic route for a compound structurally related to N,N-Dimethylethanesulfonamide and its application?

A2: A closely related compound, N,N-Dimethyl-1-propene-1-sulfonamide, can be synthesized via a dehydrative protocol starting from N,N‑dimethyl-2‑hydroxypropanesulfonamide using MeSO2Cl and an organic base []. This compound, like other vinylsulfonamides, exhibits a mixture of E- and Z-isomers. These types of compounds are of interest due to their potential biological activities, particularly as enzyme inhibitors, and their versatility as building blocks in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.